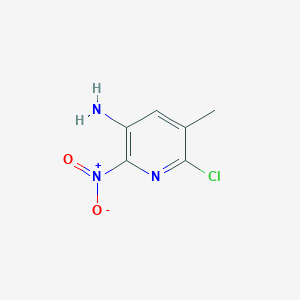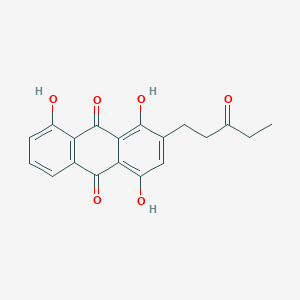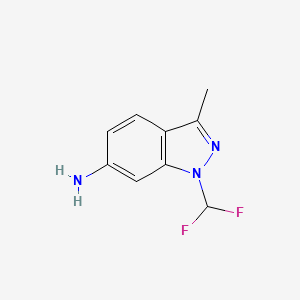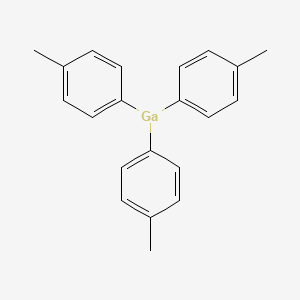
Gallium, tris(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-p-tolylgallium is an organogallium compound characterized by the presence of three p-tolyl groups attached to a central gallium atom. Organogallium compounds, including tri-p-tolylgallium, are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:
GaCl3+3p-TolMgBr→Ga(p-Tol)3+3MgBrCl
This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-p-tolylgallium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxides.
Reduction: Can be reduced to lower oxidation states of gallium.
Substitution: Undergoes substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employs halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Produces lower oxidation state gallium compounds.
Substitution: Results in the formation of halogenated gallium compounds.
Wissenschaftliche Forschungsanwendungen
Tri-p-tolylgallium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.
Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.
Industry: Utilized in the production of semiconductors and other advanced materials .
Wirkmechanismus
The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylgallium: Another organogallium compound with similar properties but different reactivity.
Trimethylgallium: Known for its use in metalorganic vapor phase epitaxy (MOVPE) for semiconductor production.
Triphenylgallium: Shares structural similarities but has different applications and reactivity .
Uniqueness
Tri-p-tolylgallium is unique due to the presence of p-tolyl groups, which impart distinct chemical properties and reactivity compared to other organogallium compounds. Its specific structure allows for unique applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
18797-37-0 |
|---|---|
Molekularformel |
C21H21Ga |
Molekulargewicht |
343.1 g/mol |
IUPAC-Name |
tris(4-methylphenyl)gallane |
InChI |
InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
InChI-Schlüssel |
XMGDANCQJJDPNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



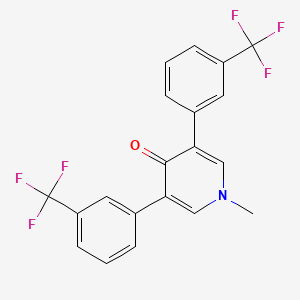
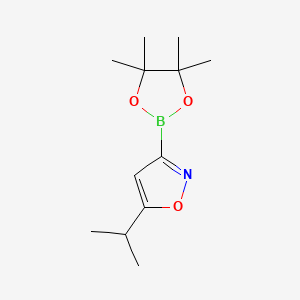
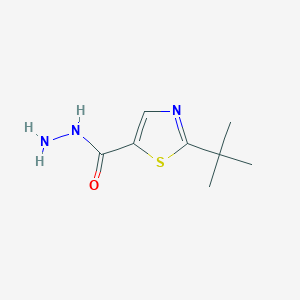
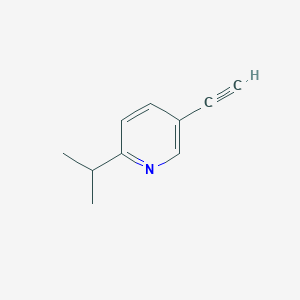
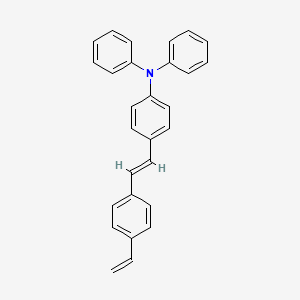
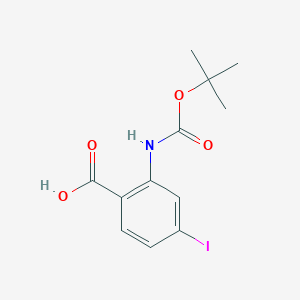
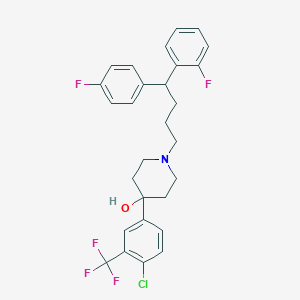
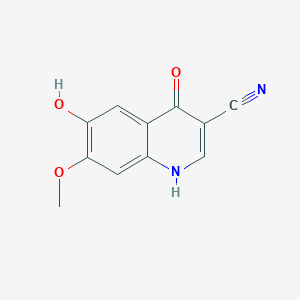
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
